

# Discovery and history of 4-Chloro-3-methoxybenzaldehyde

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## Compound of Interest

Compound Name: 4-Chloro-3-methoxybenzaldehyde

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An In-depth Technical Guide to **4-Chloro-3-methoxybenzaldehyde**: From Plausible Historical Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-Chloro-3-methoxybenzaldehyde** is a substituted aromatic aldehyde that has garnered significant interest in various fields of chemical research and development, particularly in the synthesis of pharmaceuticals, agrochemicals, and dyes.<sup>[1]</sup> Its specific substitution pattern offers a unique combination of steric and electronic properties that make it a valuable intermediate in organic synthesis. While the precise historical details of its initial discovery and synthesis are not well-documented in readily available literature, its structural relationship to naturally occurring and synthetically important benzaldehydes, such as vanillin and isovanillin, suggests its emergence from the systematic exploration of aromatic chemistry in the late 19th or early 20th century. This guide provides a comprehensive overview of the compound's properties, plausible historical synthetic routes, modern preparative methods, and its applications, with a focus on providing actionable data and experimental insights for laboratory professionals.

## Compound Profile and Physicochemical Properties

**4-Chloro-3-methoxybenzaldehyde** is a crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below. This data is essential for its

handling, storage, and use in synthetic protocols.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO <sub>2</sub>	Chem-Impex
Molecular Weight	170.59 g/mol	Chem-Impex
CAS Number	13726-16-4	Chem-Impex
Appearance	Crystalline solid	N/A
Melting Point	53.00 °C	Biosynth
Boiling Point	128.00 °C	Biosynth
Flash Point	120.70 °C	Biosynth
Solubility	Soluble in common organic solvents	N/A

## Historical Context and Plausible Early Synthesis

While the exact date and discoverer of **4-Chloro-3-methoxybenzaldehyde** are not explicitly detailed in the surveyed historical chemical literature, its synthesis can be logically placed within the context of the burgeoning field of aromatic chemistry in the late 19th and early 20th centuries. During this period, chemists were actively investigating the substitution reactions of benzene and its derivatives, leading to the development of a vast array of novel compounds. The development of formylation reactions, which introduce an aldehyde group onto an aromatic ring, was a significant milestone.

Given the structure of **4-Chloro-3-methoxybenzaldehyde**, its initial synthesis likely involved the formylation of 2-chloroanisole or the chlorination of m-methoxybenzaldehyde. Several classical named reactions for aromatic formylation would have been available to chemists of that era.

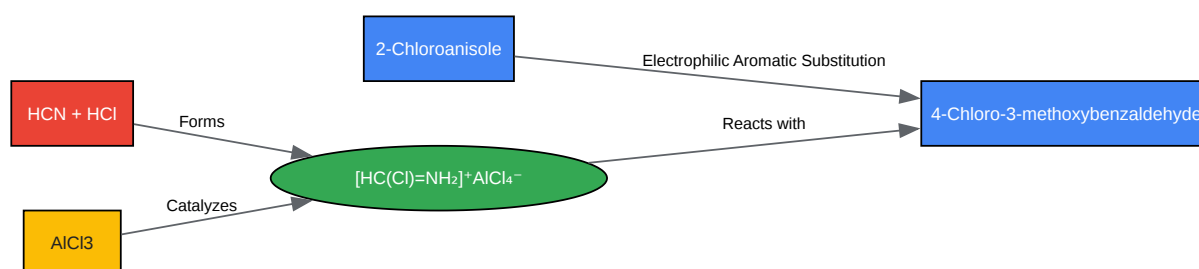
## Plausible Synthetic Pathways

Three plausible historical synthetic routes for the initial preparation of **4-Chloro-3-methoxybenzaldehyde** are the Gattermann, Vilsmeier-Haack, and Reimer-Tiemann reactions.

These methods were instrumental in the synthesis of a wide range of substituted benzaldehydes.

The Gattermann reaction, discovered by Ludwig Gattermann, allows for the formylation of aromatic compounds.[2][3] It typically uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[2] A safer modification of this reaction uses zinc cyanide ( $\text{Zn}(\text{CN})_2$ ) in place of HCN.[2]

- Starting Material: 2-Chloroanisole
- Reagents: HCN, HCl,  $\text{AlCl}_3$  (or  $\text{Zn}(\text{CN})_2$ )
- Plausible Mechanism: The reaction proceeds via an electrophilic aromatic substitution where the formimidoyl chloride, generated in situ, acts as the electrophile.



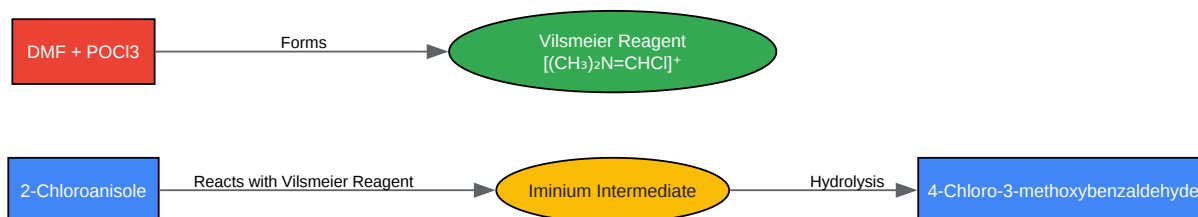
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Plausible Gattermann reaction pathway for **4-Chloro-3-methoxybenzaldehyde** synthesis.

The Vilsmeier-Haack reaction, developed by Anton Vilsmeier and Albrecht Haack, is another method for formylating electron-rich aromatic rings.[4] It employs a phosphoryl chloride ( $\text{POCl}_3$ ) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which is the active electrophile.[4][5][6]

- Starting Material: 2-Chloroanisole
- Reagents:  $\text{POCl}_3$ , DMF, followed by aqueous workup

- Plausible Mechanism: The Vilsmeier reagent, a chloroiminium salt, is formed and then attacked by the electron-rich aromatic ring. Subsequent hydrolysis yields the aldehyde.[7]

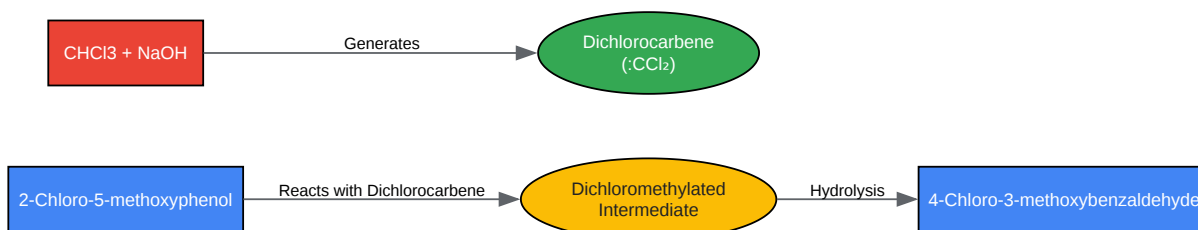


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Plausible Vilsmeier-Haack reaction for **4-Chloro-3-methoxybenzaldehyde** synthesis.

The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann, is primarily used for the ortho-formylation of phenols.[8] It involves the reaction of a phenol with chloroform in a basic solution.[9] To synthesize **4-Chloro-3-methoxybenzaldehyde** via this route, one would need to start with a suitably substituted phenol.

- Starting Material: 2-Chloro-5-methoxyphenol
- Reagents: Chloroform (CHCl<sub>3</sub>), Sodium Hydroxide (NaOH)
- Plausible Mechanism: The reaction proceeds through the formation of dichlorocarbene (:CCl<sub>2</sub>) in situ, which then acts as the electrophile.[10]



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Plausible Reimer-Tiemann reaction for **4-Chloro-3-methoxybenzaldehyde** synthesis.

## Modern Synthetic Protocols and Applications

Today, **4-Chloro-3-methoxybenzaldehyde** is a commercially available reagent and a key intermediate in the synthesis of more complex molecules. Modern synthetic methods often prioritize efficiency, safety, and scalability.

### Synthesis from Isovanillin

A common laboratory and industrial preparation of a related compound, 2-chloro-3-hydroxy-4-methoxybenzaldehyde, involves the direct chlorination of isovanillin (3-hydroxy-4-methoxybenzaldehyde).<sup>[11]</sup> A similar strategy could be adapted for the synthesis of **4-Chloro-3-methoxybenzaldehyde** from a suitable precursor.

Experimental Protocol: Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde from Isovanillin<sup>[11]</sup>

- **Dissolution:** Dissolve 41.2 g (0.271 mol) of isovanillin in 160 mL of 90% acetic acid with heating.
- **Chlorination:** Slowly add 29.41 g of tert-butyl hypochlorite (t-BuOCl) dropwise to the solution at a temperature between 35°C and 40°C.
- **Reaction:** Stir the reaction mixture at room temperature for 3 hours.
- **Precipitation:** Add 200 mL of ether to the reaction mixture and allow it to stand overnight to precipitate the product.
- **Isolation and Purification:** Separate the precipitated crystals by filtration and wash with ether. The crude product can be purified by recrystallization from acetonitrile to yield 2-chloro-3-hydroxy-4-methoxybenzaldehyde.

## Applications in Drug Development and Organic Synthesis

**4-Chloro-3-methoxybenzaldehyde** serves as a crucial building block in the synthesis of various biologically active molecules. For instance, it is a key intermediate in the preparation of

Ertugliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.<sup>[12]</sup> Its structure is also found in precursors to various other pharmaceutical agents.<sup>[1]</sup>

The presence of the chloro, methoxy, and aldehyde functionalities allows for a wide range of chemical transformations, including nucleophilic additions, condensations, and cross-coupling reactions, making it a versatile tool for medicinal chemists and organic synthesists.

## Spectroscopic Data for Characterization

Accurate characterization of **4-Chloro-3-methoxybenzaldehyde** is crucial for quality control and reaction monitoring. The following table summarizes key spectroscopic data.

Spectroscopic Technique	Key Data Points
<sup>1</sup> H NMR	Spectral data for related compounds show characteristic shifts for aromatic protons, the aldehyde proton (~9.9 ppm), and the methoxy group protons (~3.9 ppm). <sup>[13][14][15]</sup>
<sup>13</sup> C NMR	Expected signals include those for the carbonyl carbon (~190 ppm), aromatic carbons (in the range of 110-160 ppm), and the methoxy carbon (~56 ppm). <sup>[14]</sup>
Infrared (IR) Spectroscopy	A strong absorption band corresponding to the C=O stretch of the aldehyde is expected around 1700 cm <sup>-1</sup> .
Mass Spectrometry (MS)	The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

## Conclusion

**4-Chloro-3-methoxybenzaldehyde** is a valuable and versatile substituted benzaldehyde with important applications in modern organic synthesis, particularly in the pharmaceutical industry. While the specific historical details of its discovery remain elusive, its synthesis can be understood within the context of the development of classical formylation reactions. The

plausible historical pathways, coupled with modern, efficient synthetic protocols, provide a comprehensive understanding of this important chemical intermediate. The data and experimental details provided in this guide are intended to support researchers and scientists in the effective utilization of **4-Chloro-3-methoxybenzaldehyde** in their work.

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